2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide
Description
The compound 2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide is a sulfonamide derivative featuring a 4-chlorophenyl group attached to an ethene-sulfonamide scaffold. Its structure includes a 1,1-dioxo-1λ⁶,2-thiazolidinyl moiety and a hydroxyl-substituted phenyl ring, distinguishing it from related analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-14-4-2-13(3-5-14)8-11-26(22,23)19-16-12-15(6-7-17(16)21)20-9-1-10-27(20,24)25/h2-8,11-12,19,21H,1,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMHSZCZUNGDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H24ClN3O3S2
- Molecular Weight : 421.99 g/mol
- Structure : The compound features a sulfonamide group, a thiazolidinone moiety, and a chlorophenyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Notable mechanisms include:
- Inhibition of Carbonic Anhydrase : Some studies indicate that sulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance and facilitating various physiological processes .
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the chlorophenyl and thiazolidinone groups may enhance the antimicrobial efficacy by increasing lipophilicity and cellular uptake .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in clinical settings.
Case Study 2: Cytotoxicity Assessment
Research involving HeLa cancer cells showed that the compound exhibited cytotoxic effects at concentrations above 25 µM. This finding indicates potential applications in cancer therapy, warranting further investigation into its mechanisms of action and specificity towards cancer cells.
Scientific Research Applications
The compound 2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.
Key Properties
- Molecular Weight : 403.98 g/mol
- Solubility : Generally soluble in organic solvents; specific solubility data should be determined experimentally.
Antimicrobial Activity
One of the primary applications of sulfonamide compounds is their use as antimicrobial agents. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The thiazolidinone moiety has been linked to the modulation of inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
Recent studies have explored the use of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit certain enzymes involved in tumor growth presents an opportunity for development as an anticancer drug. For instance, compounds that target the carbonic anhydrase enzyme have shown promise in reducing tumor progression.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 2-(4-chlorophenyl) sulfonamide | Antibacterial | |
| Thiazolidinone derivatives | Anti-inflammatory | |
| Sulfonamide analogs | Anticancer |
Table 2: Structure-Activity Relationships
| Structural Feature | Activity Impact | Notes |
|---|---|---|
| Sulfonamide group | Essential for activity | Inhibits folate synthesis |
| Thiazolidinone ring | Enhances anti-inflammatory properties | Modulates inflammatory response |
| Chlorophenyl substitution | Increases potency | Improves solubility and bioavailability |
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains.
Case Study 2: Anti-inflammatory Mechanisms
In another research published in Pharmacology Reports, researchers investigated the anti-inflammatory effects of thiazolidinone derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro and in vivo, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.
Case Study 3: Cancer Cell Line Studies
A recent paper in Cancer Research examined the effects of sulfonamide analogs on various cancer cell lines. The findings revealed that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the therapeutic potential of this class of compounds.
Comparison with Similar Compounds
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
- Key Differences : Replaces the ethene-sulfonamide group with an acetamide and substitutes the hydroxyl group with a methyl group on the phenyl ring.
- Impact: The methoxy group (electron-donating) may reduce electrophilicity compared to the chloro substituent in the target compound.
- Molecular Weight : 374.454 g/mol vs. the target compound’s approximate weight (unreported but estimated to be higher due to the hydroxyl and sulfonamide groups).
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
- Key Differences : Features a methylbenzyl group instead of the hydroxylated phenyl ring.
- Impact : The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity, likely decreasing aqueous solubility. The methylbenzyl group may enhance lipophilicity, favoring membrane permeability .
- Molecular Formula: C₁₆H₁₆ClNO₂S vs. the target compound’s formula (unreported but expected to include additional oxygen from the hydroxyl group).
Functional Group Modifications
N-(4-Chlorophenyl)-1-(5-{[(2-phenyl-ethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide
- Key Differences : Incorporates a 1,3,4-oxadiazole ring and a methanesulfonamide group.
- The target compound’s hydroxyl group provides a distinct hydrogen-bonding site absent here .
- Structural Analysis : Single-crystal X-ray data (R factor = 0.051) confirm precise bond lengths and angles, suggesting reliable modeling for comparative studies .
2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)acetic acid
- Key Differences : Replaces the ethene-sulfonamide with an acetic acid group.
- Impact : The carboxylic acid moiety increases acidity (pKa ~2–3) compared to sulfonamides (pKa ~1–2), altering ionization behavior under physiological conditions. This compound’s smaller size (MW 179.2 g/mol) limits steric bulk compared to the target compound .
Analytical and Computational Insights
- Structural Determination : Programs like SHELX (used in 84% of small-molecule crystallography studies) enable high-precision refinement of the target compound’s structure, leveraging X-ray diffraction data .
- Methoxy or methyl substituents in analogs show reduced polarity .
Data Table: Comparative Properties of Analogous Compounds
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Not reported | 4-Cl, OH, ethene-sulfonamide | Estimated >400 | High polarity, hydrogen-bonding capacity |
| N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide | C₁₉H₂₂N₂O₄S | 4-OCH₃, CH₃, acetamide | 374.454 | Reduced electrophilicity, lipophilic |
| 2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide | C₁₆H₁₆ClNO₂S | 4-Cl, CH₃, ethene-sulfonamide | 333.88 | Moderate lipophilicity |
| 2-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)acetic acid | C₅H₉NO₄S | Acetic acid | 179.2 | High acidity, compact structure |
Research Findings and Implications
- Bioactivity : Sulfonamide derivatives are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase), where the hydroxyl group in the target compound could enhance binding affinity through additional hydrogen bonds .
- Solubility : The hydroxyl group likely improves aqueous solubility compared to methyl or methoxy analogs, though this requires experimental validation .
- Synthetic Accessibility : The thiazolidine-dione moiety is synthetically challenging; routes involving cyclization of sulfonamides with thiirane intermediates may apply .
Q & A
Q. How to reconcile conflicting solubility data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
